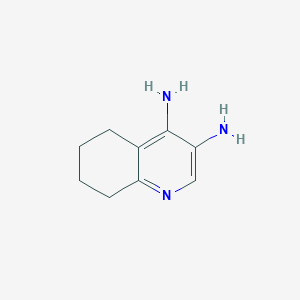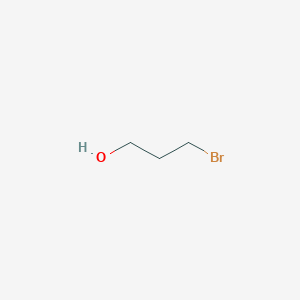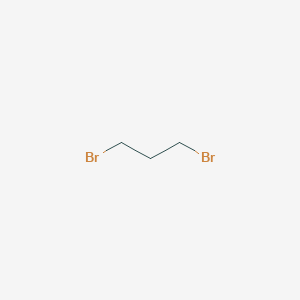
5,6,7,8-Tetrahydroquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoline-3,4-diamine (THQ) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. THQ is a bicyclic amine that possesses a quinoline ring system with two nitrogen atoms. THQ has been synthesized by various methods and has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine is not fully understood, but it is believed to act through several pathways. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to modulate the activity of various proteins and enzymes, including kinases, phosphatases, and transcription factors.
Effets Biochimiques Et Physiologiques
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to have several biochemical and physiological effects. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to induce apoptosis in cancer cells and to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5,6,7,8-Tetrahydroquinoline-3,4-diamine has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, 5,6,7,8-Tetrahydroquinoline-3,4-diamine also has some limitations, including its low stability and susceptibility to oxidation and degradation.
Orientations Futures
There are several future directions for research on 5,6,7,8-Tetrahydroquinoline-3,4-diamine. One area of interest is the development of 5,6,7,8-Tetrahydroquinoline-3,4-diamine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 5,6,7,8-Tetrahydroquinoline-3,4-diamine's potential as an anticancer agent. Additionally, further research is needed to elucidate the mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine and to investigate its potential applications in other areas of medicine and biology.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
151224-98-5 |
|---|---|
Nom du produit |
5,6,7,8-Tetrahydroquinoline-3,4-diamine |
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
Clé InChI |
BKZFAIYIAGITSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
SMILES canonique |
C1CCC2=NC=C(C(=C2C1)N)N |
Synonymes |
3,4-Quinolinediamine, 5,6,7,8-tetrahydro- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)





![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
